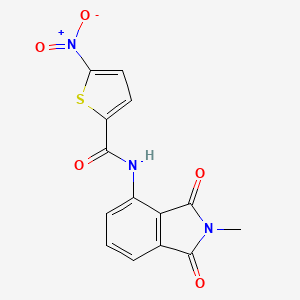

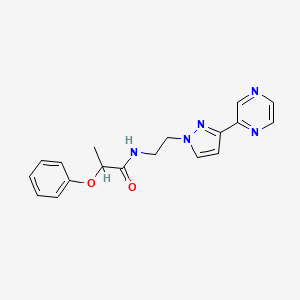

![molecular formula C18H19NO2S B2968085 (1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319874-74-1](/img/structure/B2968085.png)

(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

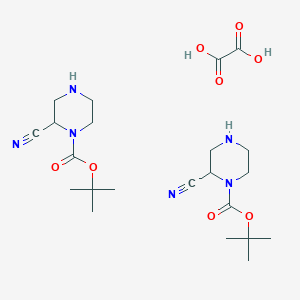

The compound “(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane) which is a common motif in many natural products and pharmaceuticals . The naphthalen-1-ylsulfonyl group attached to it could potentially impart interesting chemical and physical properties to the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic azabicyclo[3.2.1]octane core, with a methylene (-CH2-) group at the 3-position and a naphthalen-1-ylsulfonyl group at the 8-position . The 3D structure of similar compounds can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bicyclic core and the naphthalen-1-ylsulfonyl group. The methylene group at the 3-position could potentially be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups (like the sulfonyl group) would influence properties like solubility, melting/boiling point, etc .Scientific Research Applications

Syntheses and Properties of Donor−Acceptor‐Substituted Molecules

Research conducted by Altmayer et al. (2001) involved the synthesis of donor−acceptor-substituted derivatives starting from bicyclic compounds, including those with naphthalene components similar to the query compound. The study demonstrated the efficient photoinduced electron transfer in naphthalene derivatives, indicating potential applications in photovoltaic devices or as components in organic electronic materials (Altmayer et al., 2001).

Hydroprocessing of Coal-derived Aromatic Hydrocarbons

Demirel et al. (1998) investigated converting aromatic compounds derived from coal into high octane compounds with low aromatics, using 1-methyl-naphthalene as a model compound. This study illustrates the potential of such compounds in the production of cleaner, high-performance fuels (Demirel et al., 1998).

Phosphorescence from Triplet Excimers of Aromatic Compounds

Takemura et al. (1976) explored the phosphorescence emissions from various aromatic compounds, including naphthalene derivatives, under fluid conditions. The study's findings on the kinetic analyses and phosphorescence emissions could inform the development of materials for optical applications, such as sensors or organic light-emitting diodes (Takemura et al., 1976).

Synthesis of Ring-Fused B−N Heteroaromatic Compounds

Fang et al. (2006) synthesized azaborindene derivatives through multistep syntheses involving a Grubbs ring-closing metathesis, leading to compounds with potential applications in catalysis and as building blocks for more complex molecular architectures (Fang et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methylidene-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-13-11-15-9-10-16(12-13)19(15)22(20,21)18-8-4-6-14-5-2-3-7-17(14)18/h2-8,15-16H,1,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSIXGZHFJAUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

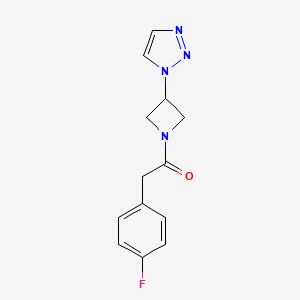

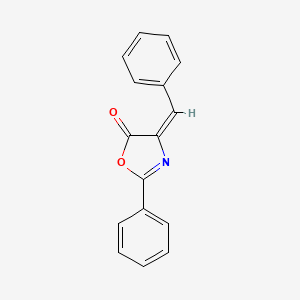

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

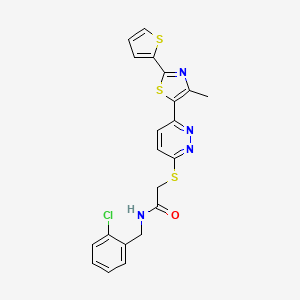

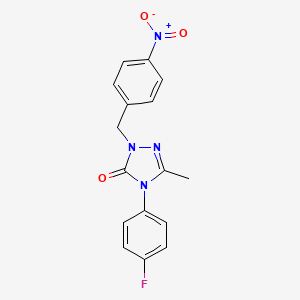

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)

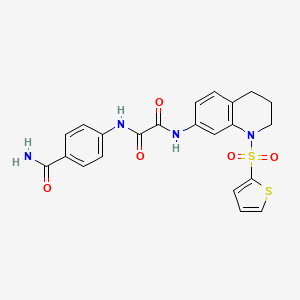

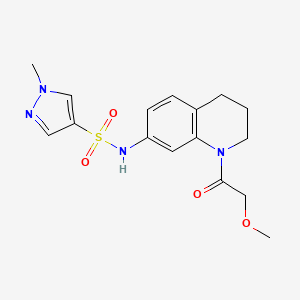

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)

![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)